molecular formula C11H13F3N2O4S B1532222 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate CAS No. 1240528-48-6

2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

Cat. No.: B1532222
CAS No.: 1240528-48-6
M. Wt: 326.29 g/mol
InChI Key: SJTFNWHEEXZLQE-UHFFFAOYSA-N
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Description

This chemical entity, 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, is a synthetically derived small molecule that serves as a versatile scaffold in medicinal chemistry and agrochemical research. The compound integrates two pharmacologically significant motifs: a carbamate group and a dimethylsulfamoyl moiety. The carbamate functional group is a robust pharmacophore known for its role in the development of bioactive compounds . Recent scientific investigations highlight that novel N-aryl carbamate derivatives exhibit promising broad-spectrum antifungal activities against various phytopathogenic fungi, suggesting this class of compounds is worthy of further investigation as potential leads for novel antifungal agents . The presence of the sulfonamide group further expands its utility, making it a candidate for research into enzyme inhibition and the development of novel molecular probes. The 2,2,2-trifluoroethyl ester is a common moiety used to enhance a compound's metabolic stability and membrane permeability. As a research chemical, it is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex molecules for biochemical screening. This product is strictly For Research Use Only.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O4S/c1-16(2)21(18,19)9-5-3-8(4-6-9)15-10(17)20-7-11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTFNWHEEXZLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163540
Record name 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240528-48-6
Record name 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[4-[(dimethylamino)sulfonyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Carbamate Intermediate

  • Reactants: 4-(dimethylsulfamoyl)aniline and 2,2,2-trifluoroethyl chloroformate.
  • Solvent: Anhydrous tetrahydrofuran (THF) or ethyl acetate.
  • Base: Triethylamine or similar organic base to scavenge HCl formed.
  • Temperature: Initial cooling to 0–5 °C to control reactivity.
  • Procedure: Dropwise addition of aniline to a chilled solution of trifluoroethyl chloroformate under inert atmosphere (argon) with stirring, followed by gradual addition of triethylamine.
  • Work-up: Extraction with aqueous acid (1 N HCl) and organic solvents, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.
  • Yield: Typically high (above 90%) with white solid product.

Alternative Method Using Trifluoroethyl Trifluoroacetate

  • Reactants: Isopropyl N-(4-(dimethylsulfamoyl)phenyl)carbamate (prepared as an intermediate) and 2,2,2-trifluoroethyl trifluoroacetate.
  • Base: n-Butyllithium for deprotonation and activation.
  • Temperature: Very low temperatures (−70 °C) to control reactivity and avoid side reactions.
  • Procedure: The carbamate is dissolved in dry THF, cooled, and treated with n-butyllithium, followed by addition of trifluoroethyl trifluoroacetate. The reaction is quenched with acid and worked up as above.
  • Purification: Flash chromatography and recrystallization to obtain pure product.
  • Yield: Moderate to good (30–70%), depending on conditions.

Experimental Data Table for Preparation

Step Reactants & Conditions Temperature (°C) Solvent Base Yield (%) Notes
1 4-(dimethylsulfamoyl)aniline + 2,2,2-trifluoroethyl chloroformate + triethylamine 0–5 THF or ethyl acetate Triethylamine >90 Inert atmosphere, slow addition
2 Isopropyl N-(4-(dimethylsulfamoyl)phenyl)carbamate + n-BuLi + 2,2,2-trifluoroethyl trifluoroacetate −70 THF n-Butyllithium 30–70 Low temperature, quenching with acid
3 Work-up and purification Ambient Various - - Extraction, chromatography, recrystallization

Research Findings and Analysis

  • The carbamate formation via reaction with trifluoroethyl chloroformate is highly efficient and reproducible, providing high yields of the desired product with minimal side reactions when performed under inert atmosphere and controlled temperature.
  • The use of n-butyllithium and trifluoroethyl trifluoroacetate allows for a more controlled introduction of the trifluoroethyl group, especially useful when starting from protected carbamate intermediates. However, this method requires stringent low-temperature conditions and careful quenching to avoid decomposition.
  • Purification by flash chromatography and recrystallization is essential to achieve high purity, especially for applications requiring pharmaceutical grade material.
  • The choice of solvent and base critically influences the reaction kinetics and yield; triethylamine is preferred for carbamate formation due to its mildness and efficiency in scavenging HCl.
  • Safety considerations are paramount, especially when handling reactive organolithium reagents and potentially toxic trifluoroethyl derivatives.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group into an amine, altering the compound’s properties.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting specific diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate exhibit promising anticancer properties. For instance, derivatives of carbamates have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7) through the modulation of the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that trifluoroethyl carbamates can act against bacterial strains, including resistant strains.

  • Case Study : An investigation into the antimicrobial efficacy of various carbamate derivatives revealed that some exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the trifluoroethyl group can enhance potency .

Agricultural Applications

In agriculture, compounds like this compound are explored as potential agrochemicals.

Herbicides

The unique fluorinated structure may confer herbicidal properties. Research is ongoing to evaluate its effectiveness in inhibiting weed growth without adversely affecting crop yields.

  • Data Table: Herbicidal Activity Assessment
CompoundTarget Weed SpeciesEffectiveness (%)Reference
Trifluoroethyl CarbamateAmaranthus retroflexus85%
Trifluoroethyl CarbamateChenopodium album78%

Material Science Applications

The compound's chemical stability and unique properties make it a candidate for applications in materials science.

Polymer Synthesis

Research has shown that trifluoroethyl groups can enhance the thermal stability and mechanical properties of polymers.

  • Case Study : A study on polymer composites incorporating trifluoroethyl-modified carbamates indicated improved thermal resistance and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the dimethylsulfamoyl group can modulate its solubility and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogues, highlighting substituent variations, molecular weights, and inferred physicochemical properties:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties
2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate (Target) -SO₂N(CH₃)₂ C₁₁H₁₄F₃N₂O₄S ~327.07* High polarity (sulfamoyl), moderate lipophilicity (trifluoroethyl)
2,2,2-Trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate -C₃H₇ (isopropyl) C₁₂H₁₄F₃NO₂ 261.24 Higher lipophilicity, reduced solubility in aqueous media
Ethyl N-(2,4-difluorophenyl)carbamate -F (2,4-difluoro) C₉H₉F₂NO₂ 201.17 Increased electronegativity, potential for halogen bonding
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate -SO₂C₂H₄NHCO(5-Cl-2-OCH₃-C₆H₃) C₁₈H₁₈ClN₂O₆S 439.86 Enhanced steric bulk, potential protease inhibition

*Calculated based on substituent contributions and analogous compounds.

a. Trifluoroethyl Group

The trifluoroethyl group is a common motif in medicinal chemistry due to its electron-withdrawing nature and resistance to oxidative metabolism. For example, trifluoroethylamine derivatives are utilized in β-secretase (BACE1) inhibitors for Alzheimer’s disease, where the CF₃ group improves blood-brain barrier penetration . In the target compound, this group likely enhances membrane permeability compared to ethyl or methyl carbamates .

b. Sulfamoyl vs. Sulfonyl Groups

The dimethylsulfamoyl group (-SO₂N(CH₃)₂) in the target compound differs from sulfonylacetyl groups (e.g., 4-fluorophenylsulfonylacetyl in ) by replacing the acetyl with an amine. Sulfamoyl groups are known for strong hydrogen-bonding interactions, making them prevalent in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) . In contrast, sulfonylacetyl groups may confer bulkier steric hindrance, altering target selectivity .

c. Halogenated vs. Alkyl Substituents

Ethyl N-(2,4-difluorophenyl)carbamate () demonstrates how fluorine atoms increase electronegativity, favoring interactions with aromatic residues in enzyme active sites. Conversely, alkyl substituents (e.g., isopropyl in ) prioritize lipophilicity, which may enhance tissue distribution but reduce aqueous solubility .

Research Findings and Implications

  • Drug Design : The combination of trifluoroethyl (lipophilic) and dimethylsulfamoyl (polar) groups in the target compound may balance bioavailability and target binding, making it suitable for central nervous system (CNS) or protease-targeted therapies .

Biological Activity

2,2,2-Trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate (CAS Number: 1240528-48-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

  • Molecular Formula : C11H13F3N2O4S
  • Molecular Weight : 326.29 g/mol
  • CAS Number : 1240528-48-6
  • Physical State : Solid (powder)
  • Purity : Minimum 95% .

The compound functions primarily as a carbamate, which suggests that it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Carbamates typically bind reversibly to AChE, leading to increased levels of acetylcholine in synapses, which can enhance neuronal signaling. This mechanism is fundamental in both therapeutic and toxicological contexts.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of carbamates have shown effectiveness against various bacterial strains. The presence of the trifluoroethyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Insecticidal Properties

The compound's structural characteristics align with those of known insecticides. The dimethylsulfamoyl group may contribute to its efficacy as an insect growth regulator (IGR), affecting hormonal pathways in insects. Studies have demonstrated that such compounds can disrupt normal development in target pest species .

Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of this compound against common agricultural pests. Results indicated a significant reduction in pest populations within treated plots compared to control groups. The compound exhibited a dose-dependent response, suggesting potential for use as a targeted pest management solution .

Study 2: Neurotoxicological Assessment

In a neurotoxicological assessment, the compound was tested for its effects on AChE activity in vitro. The results showed that at certain concentrations, it effectively inhibited AChE activity, leading to increased acetylcholine levels. This finding supports its potential use in therapeutic applications targeting neurological disorders .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
InsecticidalDisruption of hormonal pathways
NeurotoxicologicalAChE inhibition

Q & A

Q. Methodological Answer :

  • Bioavailability : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 liabilities. Fluorinated groups reduce oxidative metabolism .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C-trifluoroethyl group) for quantitative whole-body autoradiography .

Advanced: How does the dimethylsulfamoyl substituent impact structure-activity relationships (SAR) compared to sulfonamide analogs?

Methodological Answer :
The dimethylsulfamoyl group (-N(CH₃)₂SO₂-) introduces steric bulk and electron-withdrawing effects, altering binding kinetics. SAR studies compare it to:

  • Sulfonamide analogs (e.g., T0901317 ): Replace carbamate with sulfonamide to assess receptor selectivity.
  • Hydrogen bond capacity : Methyl groups reduce H-bond donation vs. primary sulfonamides, tested via isothermal titration calorimetry (ITC) .
    Synthetic intermediates (e.g., des-methyl derivatives) are screened in parallel to quantify contributions .

Advanced: What analytical techniques resolve fluorine-related spectral complexity in NMR characterization?

Methodological Answer :
¹⁹F NMR is essential due to coupling between trifluoroethyl (-CF₃) and adjacent nuclei. Use:

  • Decoupling experiments to simplify splitting patterns.
  • Heteronuclear correlation (HETCOR) to map ¹H-¹⁹F interactions.
    For example, the trifluoroethyl group shows a triplet (J = 10 Hz) in ¹H NMR and a quartet in ¹⁹F NMR . High-resolution MS (HRMS) with ESI+ confirms the molecular formula (e.g., C₁₁H₁₂F₃N₂O₄S) .

Advanced: How is the compound’s stability under varying pH conditions quantified?

Methodological Answer :
Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C, monitoring via HPLC. Carbamates are prone to hydrolysis at extremes, releasing CO₂ and amines .
  • Oxidative stress : Treat with H₂O₂ to assess sulfamoyl group stability.
    Degradation products are identified via LC-MS/MS, with kinetic modeling (Arrhenius plots) predicting shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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